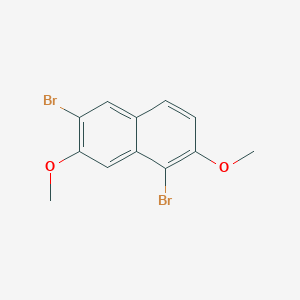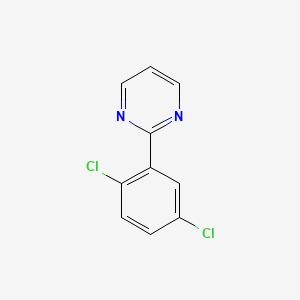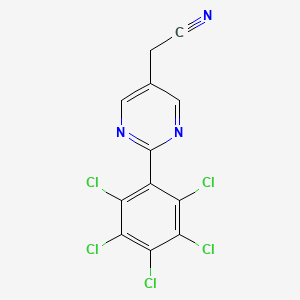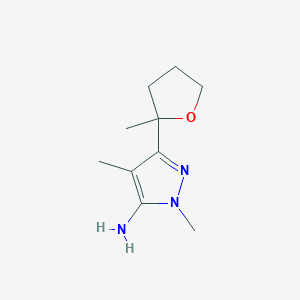
1,6-Dibromo-2,7-dimethoxynaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,6-Dibromo-2,7-dimethoxynaphthalene is an organic compound with the molecular formula C₁₂H₁₀Br₂O₂. It is a derivative of naphthalene, where two bromine atoms are substituted at the 1 and 6 positions, and two methoxy groups are substituted at the 2 and 7 positions. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Dibromo-2,7-dimethoxynaphthalene typically involves the bromination of 2,7-dimethoxynaphthalene. The process can be carried out using bromine in the presence of a solvent such as carbon tetrachloride (CCl₄) under controlled conditions. The reaction is often facilitated by photochemical methods, where the mixture is irradiated with a light source to promote the bromination reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
1,6-Dibromo-2,7-dimethoxynaphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding quinones.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrogenated derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Major Products Formed
Substitution: Formation of 1,6-dimethoxy-2,7-disubstituted naphthalenes.
Oxidation: Formation of 1,6-dibromo-2,7-naphthoquinone.
Reduction: Formation of 1,6-dimethoxy-2,7-dihydronaphthalene.
Wissenschaftliche Forschungsanwendungen
1,6-Dibromo-2,7-dimethoxynaphthalene has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1,6-Dibromo-2,7-dimethoxynaphthalene involves its interaction with various molecular targets. The bromine atoms and methoxy groups play a crucial role in its reactivity and interaction with biological molecules. The compound can act as an electrophile in substitution reactions and as a redox-active species in oxidation-reduction reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,3-Dibromo-2,7-dimethoxynaphthalene
- 2,6-Dibromo-1,5-dimethoxynaphthalene
- 1,6-Dibromo-2,7-dihydroxynaphthalene
Uniqueness
1,6-Dibromo-2,7-dimethoxynaphthalene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of bromine atoms at the 1 and 6 positions and methoxy groups at the 2 and 7 positions makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry .
Eigenschaften
Molekularformel |
C12H10Br2O2 |
|---|---|
Molekulargewicht |
346.01 g/mol |
IUPAC-Name |
1,6-dibromo-2,7-dimethoxynaphthalene |
InChI |
InChI=1S/C12H10Br2O2/c1-15-10-4-3-7-5-9(13)11(16-2)6-8(7)12(10)14/h3-6H,1-2H3 |
InChI-Schlüssel |
XORPVTGZIABOGW-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C2=CC(=C(C=C2C=C1)Br)OC)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(5-Bromofuran-3-yl)methyl]-4-methyl-1H-pyrazol-3-amine](/img/structure/B13086419.png)





![1-[(Tert-butoxy)carbonyl]-4-({[(9H-fluoren-9-YL)methoxy]carbonyl}amino)pyrrolidine-3-carboxylic acid](/img/structure/B13086452.png)

![(1S)-6,7-dimethoxy-1-[2-[4-(trifluoromethyl)phenyl]ethyl]-1,2,3,4-tetrahydroisoquinoline;hydrochloride](/img/structure/B13086458.png)





